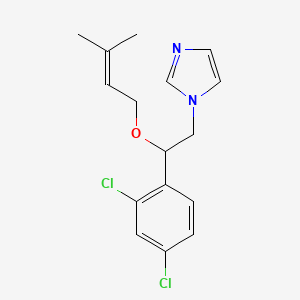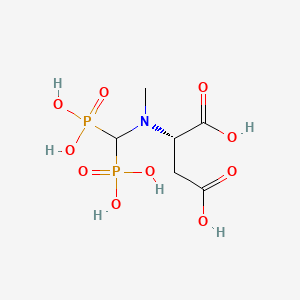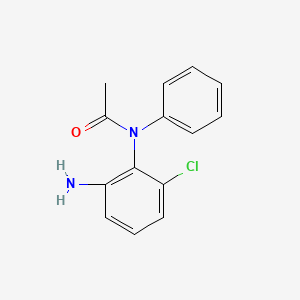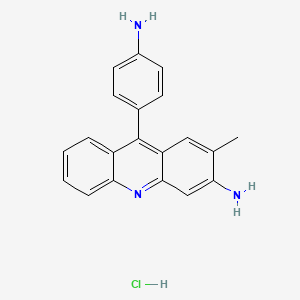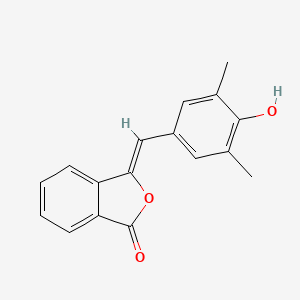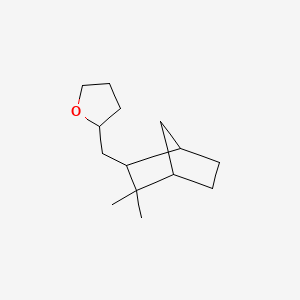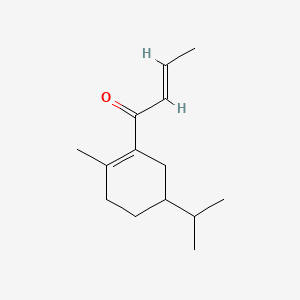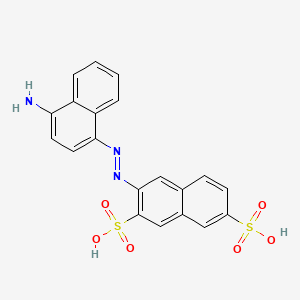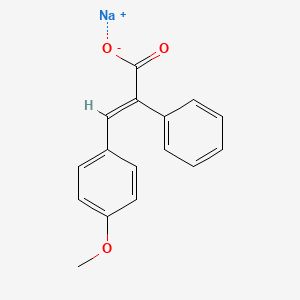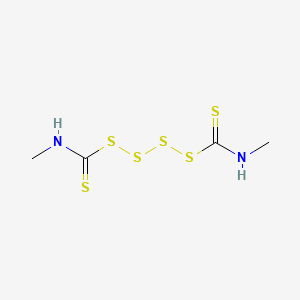
N(1),N(4)-Dimethyl-1,4-tetrasulfanedicarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N(1),N(4)-Dimethyl-1,4-tetrasulfanedicarbothioamide is a sulfur-containing organic compound It is characterized by the presence of multiple sulfur atoms and thioamide groups, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N(1),N(4)-Dimethyl-1,4-tetrasulfanedicarbothioamide typically involves the reaction of dimethylamine with carbon disulfide, followed by oxidation and cyclization steps. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like sodium hydroxide or potassium hydroxide to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N(1),N(4)-Dimethyl-1,4-tetrasulfanedicarbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols or disulfides.
Substitution: It can participate in nucleophilic substitution reactions, where the thioamide groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, and reducing agents such as lithium aluminum hydride or sodium borohydride. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or disulfides.
Scientific Research Applications
N(1),N(4)-Dimethyl-1,4-tetrasulfanedicarbothioamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N(1),N(4)-Dimethyl-1,4-tetrasulfanedicarbothioamide involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and pathways, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N(1),N(4)-Dimethyl-1,4-tetrasulfanedicarbothioamide include other sulfur-containing thioamides and tetrasulfides. Examples include:
- N,N-Dimethylthioformamide
- N,N-Dimethylthioacetamide
- Tetrasulfanedicarbothioamide
Uniqueness
What sets this compound apart from similar compounds is its specific arrangement of sulfur atoms and thioamide groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
5439-57-6 |
|---|---|
Molecular Formula |
C4H8N2S6 |
Molecular Weight |
276.5 g/mol |
IUPAC Name |
(methylcarbamothioyltrisulfanyl) N-methylcarbamodithioate |
InChI |
InChI=1S/C4H8N2S6/c1-5-3(7)9-11-12-10-4(8)6-2/h1-2H3,(H,5,7)(H,6,8) |
InChI Key |
LGLKIMATEGSGNB-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=S)SSSSC(=S)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z,Z)-1,1,3,3-Tetraoctyl-1,3-bis[(1-oxooctadec-9-enyl)oxy]distannoxane](/img/structure/B12671442.png)

